molecular formula C14H10FNO4 B5544701 4-fluorophenyl 3-methyl-4-nitrobenzoate

4-fluorophenyl 3-methyl-4-nitrobenzoate

Cat. No. B5544701
M. Wt: 275.23 g/mol
InChI Key: LAGCXVCCMPWIFQ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3-methyl-4-nitrobenzoate is a chemical compound with potential applications in various fields due to its unique chemical structure. It is related to compounds known for their roles in the synthesis of heterocyclic scaffolds, crucial for drug discovery and material science.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including the use of building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid. These precursors are utilized in solid-phase synthesis methods to create diverse heterocyclic compounds, important in medicinal chemistry (Soňa Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates varied electronic and spatial configurations, impacting their chemical reactivity and physical properties. For example, compounds with nitrobenzoate groups exhibit specific hydrogen bonding patterns, affecting their crystalline structures (J. Portilla et al., 2007).

Chemical Reactions and Properties

4-Fluorophenyl 3-methyl-4-nitrobenzoate may participate in reactions typical for nitrobenzoate derivatives, such as nucleophilic substitutions and hydrogen bond formations. These reactions are crucial for further chemical modifications and the creation of more complex molecules (Edwar Cortés et al., 2013).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, depend on the molecular arrangement and the presence of specific functional groups. For instance, nitrobenzoate compounds show varied crystalline forms and melting points due to different intra- and intermolecular interactions (K. Serdons et al., 2009).

Chemical Properties Analysis

Chemical properties such as acidity, reactivity towards different reagents, and photostability are influenced by the nitro and fluoro substituents on the benzene ring. These groups affect electron distribution and reactivity patterns, crucial for the compound's applications in organic synthesis and material science (A. Saeed et al., 2011).

Scientific Research Applications

Chromatography and Detection

Compounds with fluorophenyl and nitrobenzoate groups have been used in chromatography for the sensitive detection of amino acids. For instance, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole has been applied as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, showcasing the utility of fluorophenyl nitrobenzoate derivatives in enhancing detection sensitivity in biochemical analyses (Watanabe & Imai, 1981).

Synthesis of Heterocyclic Compounds

Derivatives like 4-chloro-2-fluoro-5-nitrobenzoic acid have served as multireactive building blocks for the synthesis of various heterocyclic scaffolds, important in drug discovery. This showcases the potential of fluorophenyl nitrobenzoate compounds in facilitating the synthesis of biologically active heterocycles, which are central to pharmaceutical research and development (Křupková et al., 2013).

Fluorescent Probing and Imaging

Fluorophenyl and nitrobenzoate derivatives have been explored for their photophysical properties, particularly in the development of fluorescent probes. These probes are employed in the study of biological and environmental samples, demonstrating the role of such compounds in advancing methods for sensitive and selective detection in complex matrices (Das et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of sulfonamides and carbamates of fluorophenyl-aniline derivatives have revealed significant antimicrobial potency. This illustrates the potential of fluorophenyl nitrobenzoate derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of drug resistance (Janakiramudu et al., 2017).

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin, eyes, or clothing. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-fluorophenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGCXVCCMPWIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 3-methyl-4-nitrobenzoate

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